6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
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Description
6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one, also known as DMCM, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. DMCM is a potent antagonist of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system.
Scientific Research Applications
Synthetic Chemistry Applications
One primary area of application for compounds structurally related to 6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is in synthetic chemistry, where they serve as intermediates in the synthesis of complex molecules. The compound's unique structure, featuring a chromen-2-one core, makes it a valuable precursor in the synthesis of various methyl-substituted chromanol analogues, which are important for their biological and chemical properties. Studies such as those by Maruyama, Tobimatsu, and Naruta (1979) on the methylation of chromen-2-ol derivatives to yield trimethylated analogues highlight the compound's role in the synthesis of vitamin K analogues and other medically relevant molecules (Maruyama, Tobimatsu, & Naruta, 1979).
Biological Screening and Activity
Compounds structurally similar to 6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one have been synthesized and explored for their biological activities. For instance, Khan et al. (2003) synthesized derivatives of 7-Hydroxy-4-methyl-2H-chromen-2-one for biological screening, where some derivatives showed significant cytotoxic and bactericidal activities. Such research indicates the potential of these compounds in developing new antibacterial and anticancer agents (Khan et al., 2003).
Material Science and Spectroscopy
The effect of chalcogen substitution on the structure and spectroscopy of chromen-2-one analogues, including studies by Delgado Espinosa et al. (2017), reveals the significance of these compounds in material science. Such research demonstrates the utility of chromen-2-one derivatives in understanding the impact of structural modifications on molecular properties, which is crucial for the development of novel materials with tailored characteristics (Delgado Espinosa et al., 2017).
properties
IUPAC Name |
6,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-4-6-19(7-5-12)11-15-10-18(20)21-17-9-14(3)13(2)8-16(15)17/h8-10,12H,4-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRBTENOJOWZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322825 |
Source
|
Record name | 6,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646836 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
CAS RN |
848914-06-7 |
Source
|
Record name | 6,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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